Coumarin 314

Descripción general

Descripción

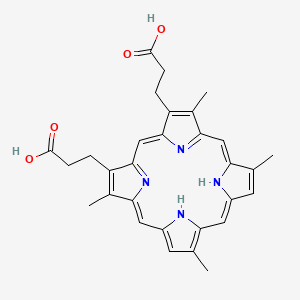

Coumarin 314 is a synthetic organic compound belonging to the coumarin family, known for its fluorescent properties. It is widely used as a laser dye due to its high quantum yield and photostability. Coumarins are characterized by a benzopyrone structure, which is a fusion of a benzene ring with a pyrone ring. This compound, in particular, is valued for its applications in various scientific fields, including photonics and biochemistry.

Mecanismo De Acción

Target of Action

Coumarin 314, like other coumarin derivatives, primarily targets Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, and are involved in the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The interaction of this compound with its targets involves the inhibition of the active form of the GPIIb/IIIa complex on the membrane of the platelets, thus inhibiting platelet aggregation . This interaction results in changes in the coagulation process, affecting the formation of blood clots.

Biochemical Pathways

Coumarins, including this compound, originate from the phenylpropanoid pathway in higher plants . They contribute to the persistence of plants by being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation . The biosynthesis of coumarins involves multiple P450 enzymes .

Pharmacokinetics

The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Generally, coumarins undergo metabolism in the liver, where a glucuronic acid molecule is added to form a more water-soluble compound, which is readily excreted from the body in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its anticoagulant and antiplatelet aggregation effects . By inhibiting the GPIIb/IIIa complex on platelets, it prevents the formation of blood clots. Additionally, as a fluorophore, this compound plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by the polarity of the surrounding environment . .

Análisis Bioquímico

Biochemical Properties

Coumarin 314 plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics . The interaction between this compound and cytochrome P450 involves the binding of the dye to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases . This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been observed to induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit enzyme activity by binding to the active site of enzymes such as cytochrome P450 . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in its activity. Additionally, this compound can activate certain signaling pathways by binding to and modulating the activity of protein kinases . This activation can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its fluorescence intensity and effectiveness in biochemical assays. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various applications . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit key metabolic enzymes and disrupt cellular function . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can be metabolized by these enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can affect metabolic flux and metabolite levels within the cell . Additionally, this compound can interact with cofactors such as NADPH, which are required for the activity of certain metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can bind to albumin, which facilitates its transport in the bloodstream and its distribution to different tissues . Additionally, this compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments . This localization can affect the compound’s activity and function within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can be localized to the nucleus, where it can influence gene expression and DNA repair processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Coumarin 314 can be synthesized through several methods, with the Pechmann condensation and Knoevenagel condensation being the most common. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, such as sulfuric acid or aluminum chloride. The Knoevenagel condensation, on the other hand, involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Coumarin 314 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form coumarin derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into dihydrocoumarins.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Hydroxycoumarins and carboxycoumarins.

Reduction: Dihydrocoumarins.

Substitution: Halogenated, nitrated, and sulfonated coumarins.

Aplicaciones Científicas De Investigación

Coumarin 314 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.

Biology: Employed in fluorescence microscopy and imaging to study cellular structures and functions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of fluorescent dyes, optical brighteners, and laser technologies.

Comparación Con Compuestos Similares

Coumarin 1: Another laser dye with similar fluorescent properties but different spectral characteristics.

Coumarin 6: Known for its high fluorescence quantum yield and used in similar applications as Coumarin 314.

Coumarin 7: Used in dye lasers and has a different emission wavelength compared to this compound.

Uniqueness: this compound is unique due to its specific emission wavelength and high photostability, making it particularly suitable for applications requiring long-term fluorescence stability and high sensitivity.

Propiedades

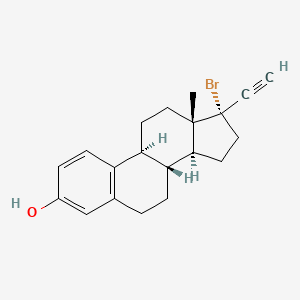

IUPAC Name |

ethyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-22-17(20)14-10-12-9-11-5-3-7-19-8-4-6-13(15(11)19)16(12)23-18(14)21/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKUPWQKZFFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069052 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 314 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55804-66-5 | |

| Record name | Coumarin 314 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 504 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 504 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5MO60RUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.